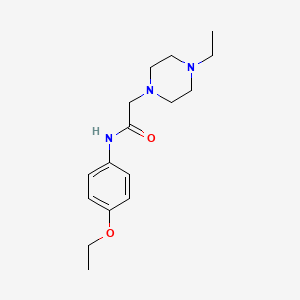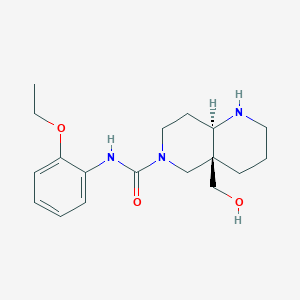![molecular formula C21H27N3O B5419299 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5419299.png)
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA belongs to the class of benzylacetamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to modulate the activity of various enzymes and receptors involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and good pharmacokinetic properties. It has been found to be well-tolerated in animal studies and has shown minimal adverse effects. This compound has been found to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide is its potent antitumor activity against various cancer cell lines. This compound has also shown promising results in the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide. One of the potential areas of research is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound and its potential side effects. Further studies are also needed to explore the potential therapeutic applications of this compound in the treatment of other diseases. Finally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown potent antitumor activity against various cancer cell lines. This compound has also shown promising results in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of new formulations of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been reported in various scientific studies. One of the commonly used methods involves the reaction of 4-methylbenzyl chloride with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with N-benzylacetamide to obtain this compound. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been found to possess anticonvulsant and analgesic properties.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-3-5-18(6-4-17)15-21(25)22-16-19-7-9-20(10-8-19)24-13-11-23(2)12-14-24/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBYRHPGMIJZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5419221.png)
![2-[2-(3-bromo-4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419232.png)
![7-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419240.png)

![methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5419248.png)
![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5419253.png)

![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)

![N-cyclohexyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5419278.png)
![1'-[(3-hydroxypyridin-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5419282.png)
![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)
![2-(3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5419304.png)
![(1R*,2R*,6S*,7S*)-4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5419306.png)